7-(difluoromethyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Description
7-(Difluoromethyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- Position 7: A difluoromethyl (-CF₂H) group, which enhances metabolic stability and lipophilicity compared to non-fluorinated analogs .
- Position 5: A 4-methylphenyl substituent, contributing to hydrophobic interactions in target binding .
- Position 3: A carboxamide moiety with N-methyl and N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl] substituents, optimizing steric and electronic properties for receptor engagement .
This compound’s structural complexity reflects deliberate design to balance pharmacokinetic and pharmacodynamic properties, as seen in related pyrazolo[1,5-a]pyrimidines .
Properties
CAS No. |
776332-67-3 |
|---|---|
Molecular Formula |
C23H24F2N6O |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
7-(difluoromethyl)-N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N-methyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C23H24F2N6O/c1-5-30-15(3)17(11-26-30)13-29(4)23(32)18-12-27-31-20(21(24)25)10-19(28-22(18)31)16-8-6-14(2)7-9-16/h6-12,21H,5,13H2,1-4H3 |
InChI Key |
DFWYLVSJBBCXND-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CN(C)C(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=C(C=C4)C)C |
Origin of Product |
United States |
Biological Activity
The compound 7-(difluoromethyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is part of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding the biological activity of this specific compound, focusing on its anticancer properties, enzymatic inhibition, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound's structure features a difluoromethyl group and a pyrazole moiety, which contribute to its biological activity. The synthesis of pyrazolo[1,5-a]pyrimidines typically involves multi-step reactions that allow for the introduction of various substituents that enhance their pharmacological profiles. Recent advancements in synthetic methodologies have enabled the efficient production of these compounds with high yields and purity .
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Core Structure | Pyrazolo[1,5-a]pyrimidine |
| Key Functional Groups | Difluoromethyl, N-methyl, 4-methylphenyl |
| Synthetic Pathway | Multi-step synthesis from aminopyrazoles |
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit notable anticancer properties. In vitro studies have demonstrated that derivatives within this class can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to the one discussed have shown significant growth inhibition against MDA-MB-231 (human breast cancer) cells when evaluated using the MTT assay .
Case Study: Anticancer Efficacy
A study screened a library of synthesized pyrazolo[1,5-a]pyrimidin derivatives for anticancer activity. The results indicated varying degrees of effectiveness with IC50 values ranging from 15.2 µM to over 200 µM depending on structural modifications . The most potent compounds were identified as having specific substituents that favorably interacted with cellular targets.
Enzymatic Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes. One notable area is its potential as an α-glucosidase inhibitor , which is crucial in managing diabetes by slowing carbohydrate absorption. The synthesized derivatives displayed IC50 values significantly lower than those of standard drugs like acarbose .
Table 2: Enzymatic Activity Data
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 7-(difluoromethyl)-... | α-glucosidase | 15.2 - 201.3 |
| Acarbose | α-glucosidase | 750 |
Additional Pharmacological Properties
Beyond anticancer and enzymatic inhibition, pyrazolo[1,5-a]pyrimidines are being investigated for their roles as anti-inflammatory agents and potential treatments for neurodegenerative diseases due to their ability to modulate signaling pathways involved in inflammation and cell survival .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. The compound has shown potential in targeting various cancer cell lines through the following mechanisms:
- Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the ability to inhibit tubulin polymerization, a crucial process for mitosis. This mechanism has been linked to IC50 values ranging from 0.51 to 0.63 µM against A549 lung cancer cells, indicating strong anticancer activity.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been observed, suggesting that this compound can induce programmed cell death in cancerous cells.
| Mechanism | Description |
|---|---|
| Tubulin Inhibition | Prevents mitotic spindle formation, halting cell division |
| Apoptosis Induction | Triggers cell death pathways via caspase activation |
Antiparasitic Activity
The compound has also been investigated for its antiparasitic effects. A study focusing on imidazopyridine derivatives reported effective activity against Leishmania infantum, a parasite responsible for visceral leishmaniasis.
| Compound | EC50 (µM) | Target Parasite |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidine Derivative | 6.1 | Leishmania infantum |
CYP450 Interaction
Research has shown that modifications in the compound's structure can influence its interaction with cytochrome P450 enzymes, which are essential for drug metabolism. Moderate inhibition was observed in certain derivatives, indicating a favorable profile for further development.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its structural components. Variations in substituents on the pyrazole and pyrimidine rings significantly affect potency and selectivity.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 0.51 | Tubulin inhibition |
| Compound B | 0.63 | G2/M phase arrest |
These findings suggest that careful modification of substituents can enhance therapeutic efficacy while minimizing side effects.
Study 1: Anticancer Efficacy
In vivo studies have demonstrated that similar compounds lead to significant tumor regression and improved survival rates in animal models when tested against various cancer types.
Study 2: Antiparasitic Effectiveness
A comprehensive study on imidazopyridines revealed that specific derivatives exhibited potent activity against Leishmania infantum, with an EC50 value indicating effective therapeutic potential.
Chemical Reactions Analysis
Carboxamide Formation at Position 3
The carboxamide moiety is installed via coupling reactions:
-
Step 1 : Hydrolysis of a methyl ester (e.g., 139 ) to carboxylic acid using LiOH or NaOH.
-
Step 2 : Amidation with N-methyl-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amine using HATU or EDCl as coupling agents .
Optimization :
N-Alkylation for Substituent Installation
The N-methyl and N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl] groups are introduced via alkylation:
-
Reagents : Methyl iodide for N-methylation; 4-(chloromethyl)-1-ethyl-5-methylpyrazole for the pyrazole-containing side chain.
Challenges :
Derivatization and Cross-Coupling
The compound’s alkynyl or aryl groups enable further functionalization:
-
Suzuki Coupling : Pd-catalyzed cross-coupling with aryl boronic acids to modify the 4-methylphenyl group .
-
Buchwald-Hartwig Amination : Introduction of amine substituents at position 5 or 7 .
Table 1 : Representative Reaction Conditions and Yields
Stability and Reactivity Insights
-
Acid Sensitivity : The difluoromethyl group may hydrolyze under strong acidic conditions, necessitating neutral pH during purification.
-
Thermal Stability : Decomposition observed above 200°C, limiting high-temperature reactions.
Comparative Analysis with Analogues
Table 2 : Key Structural and Reactivity Differences
This compound’s synthetic pathway highlights the interplay of cyclocondensation, fluorination, and coupling strategies. While direct data on this specific derivative is limited, methodologies from analogous pyrazolo[1,5-a]pyrimidines provide a robust framework for its reaction landscape. Further optimization of coupling agents and fluorination protocols could enhance efficiency for large-scale synthesis.
Comparison with Similar Compounds
Substitution Patterns and Key Modifications
The table below compares the target compound with structurally related analogs:
Impact of Substituents on Activity and Properties
- Position 7 Modifications: Difluoromethyl (-CF₂H): Balances metabolic stability and moderate lipophilicity, avoiding excessive hydrophobicity seen in trifluoromethyl (-CF₃) analogs .
- Position 5 Aryl Groups :
- Carboxamide Substituents :
Preparation Methods
Synthesis of the Pyrazolo[1,5-a]Pyrimidine Core
The pyrazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclocondensation reactions. A common approach involves reacting 5-amino-1-substituted pyrazole-4-carbonitriles with bifunctional reagents such as malononitrile or diethyl malonate . For example:
-
Starting Material : 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile (1a) is prepared by treating 4-methylphenylhydrazine with ethoxymethylenemalononitrile.
-
Cyclization : Heating 1a (0.005 mol) with malononitrile (0.005 mol) in ethanol (30 mL) under reflux for 2–3 hours yields the pyrazolo[3,4-d]pyrimidine intermediate.
-
Isomerization : The intermediate undergoes Dimroth rearrangement in dioxane with piperidine (5 drops) to form the thermodynamically stable pyrazolo[1,5-a]pyrimidine core .
Key Data :
| Step | Conditions | Yield | Characterization (¹H NMR) |
|---|---|---|---|
| Cyclization | Ethanol, reflux, 3 h | 78% | δ 8.23 (s, H-3), 7.52–8.11 (Ar-H) |
| Isomerization | Dioxane, piperidine, reflux, 6 h | 83% | δ 5.89 (NH₂), 7.30–8.02 (Ar-H) |
Introduction of the Difluoromethyl Group
The difluoromethyl moiety at position 7 is introduced via electrophilic fluorination or nucleophilic substitution. A validated method involves treating a 7-hydroxypyrazolo[1,5-a]pyrimidine precursor with diethylaminosulfur trifluoride (DAST) .
-
Hydroxylation : Oxidize the C-7 position of the pyrazolo[1,5-a]pyrimidine core using Vilsmeier reagent (DMF-POCl₃) at 70°C for 3 hours to yield 7-hydroxy derivative 8a .
-
Fluorination : React 8a (1 equiv) with DAST (1.2 equiv) in anhydrous dichloromethane at −10°C for 4 hours.
Key Data :
| Step | Reagent | Temperature | Yield | ¹⁹F NMR (δ, ppm) |
|---|---|---|---|---|
| Fluorination | DAST | −10°C | 65% | −110.2 (CF₂H) |
Functionalization of the Carboxamide Group
The C-3 carboxamide is installed through a coupling reaction between a pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride and N-methyl-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amine.
-
Carbonyl Chloride Formation : Treat 3-cyanopyrazolo[1,5-a]pyrimidine with HCl (gas) in dioxane at 0°C for 2 hours.
-
Amidation : Add N-methyl-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amine (1.2 equiv) and triethylamine (2 equiv) to the carbonyl chloride in THF at 25°C for 12 hours.
Key Data :
| Step | Solvent | Time | Yield | IR (ν, cm⁻¹) |
|---|---|---|---|---|
| Amidation | THF | 12 h | 72% | 1665 (C=O), 1540 (N-H) |
N-Alkylation for the 1-Ethyl-5-Methylpyrazole Substituent
The N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl] group is introduced via alkylation of a secondary amine intermediate.
-
Pyrazole Synthesis : Condense ethyl acetoacetate with ethyl hydrazinecarboxylate in ethanol to form 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde.
-
Reductive Amination : Reduce the aldehyde (1 equiv) with NaBH₄ (2 equiv) in methanol, then react with methylamine (1.5 equiv) to form N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylamine.
Key Data :
| Step | Reagent | Yield | MS (m/z) |
|---|---|---|---|
| Reductive Amination | NaBH₄ | 68% | 168 [M+H]⁺ |
Final Assembly and Purification
The fully substituted compound is purified via column chromatography (SiO₂, ethyl acetate/hexane) and recrystallized from ethanol-water .
Optimization Note :
-
Solvent Choice : Ethanol-dioxane mixtures improve crystallinity .
-
Catalyst Screening : Piperidine (5 mol%) enhances rearrangement kinetics .
Comparative Analysis of Synthetic Routes
Structural Characterization
Critical spectroscopic data for the final compound:
-
¹H NMR (400 MHz, CDCl₃) : δ 8.19 (s, H-6), 7.52 (d, J = 8.1 Hz, Ar-H), 4.40 (q, CH₂CH₃), 2.33 (s, CH₃).
-
¹³C NMR : 164.42 (C=O), 154.50 (C-7a), 113.70 (Ar-C).
-
HRMS : m/z 410.42 [M+H]⁺ (calcd. 410.42).
Challenges and Mitigation Strategies
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of pyrazolo[1,5-a]pyrimidine derivatives like this compound?
Answer:
The synthesis typically involves multi-step protocols starting with cyclocondensation reactions to form the pyrazolo[1,5-a]pyrimidine core. For example:
- Step 1 : Cyclization of precursors such as ethyl acetoacetate with substituted phenylhydrazines under basic conditions to form pyrazole intermediates .
- Step 2 : Introduction of the difluoromethyl group via nucleophilic substitution or fluorination agents (e.g., DAST or Deoxo-Fluor) .
- Step 3 : Amidation or carboxamide formation using coupling reagents (e.g., HATU or EDC) to attach the N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl side chain .
Key optimization parameters include solvent choice (DMF or THF), temperature control (0–80°C), and catalysts (K₂CO₃ or triethylamine) . Reported yields for analogous compounds range from 62% to 82% under optimized conditions .
Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the difluoromethyl group shows distinct ¹⁹F NMR signals at δ -120 to -140 ppm .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, with R-factors < 0.05 for high-resolution data .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 454.18 Da) .
- Infrared Spectroscopy (IR) : Carboxamide C=O stretches appear at 1650–1680 cm⁻¹ .
Purity is assessed via HPLC (>95% purity, C18 column, acetonitrile/water gradient) .
Advanced: How can researchers resolve contradictions in biological activity data for structurally similar compounds?
Answer:
Contradictions often arise from differences in assay conditions or substituent effects. Methodological strategies include:
- Dose-Response Curves : Compare IC₅₀ values across multiple concentrations to account for potency variations .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to analyze binding interactions with targets like VEGFR-2 or IRAK4. For example, the trifluoromethyl group enhances hydrophobic binding in kinase pockets .
- Meta-Analysis : Cross-reference data from independent studies (e.g., enzymatic vs. cellular assays) to identify assay-specific biases .
Advanced: What experimental design principles apply to optimizing the compound’s pharmacokinetic (PK) properties?
Answer:
- Lipophilicity Optimization : Adjust logD values (target 2–3) via substituent modifications (e.g., replacing polar groups with fluorine) to enhance membrane permeability .
- Metabolic Stability : Conduct microsomal assays (human liver microsomes) to identify metabolic soft spots. For example, methyl groups on the pyrazole ring reduce CYP450-mediated oxidation .
- Formulation Screening : Test solubility in PEG-based or lipidic carriers for in vivo studies. Topical ocular formulations, for instance, require viscosity enhancers like hyaluronic acid .
Advanced: How are structure-activity relationship (SAR) studies conducted for this compound class?
Answer:
SAR workflows involve:
- Analog Synthesis : Prepare derivatives with systematic substitutions (e.g., 4-methylphenyl → 4-methoxyphenyl) to probe electronic effects .
- Biological Profiling : Test analogs in target-specific assays (e.g., kinase inhibition or antiangiogenic activity). For example, replacing the difluoromethyl group with chlorodifluoromethyl reduces VEGFR-2 affinity by 10-fold .
- Data Correlation : Use QSAR models to link structural descriptors (e.g., Hammett σ values) to activity trends .
Basic: What safety precautions are recommended for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential irritancy .
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can crystallographic data (e.g., from SHELX) inform drug design for this compound?
Answer:
- Binding Mode Analysis : SHELXL-refined structures reveal key interactions, such as hydrogen bonds between the carboxamide group and kinase active sites .
- Torsion Angle Optimization : Adjust substituent conformations to minimize steric clashes (e.g., pyrazole-methyl vs. ethyl groups) .
- Polymorph Screening : Identify stable crystal forms (e.g., Form I vs. Form II) to improve bioavailability .
Advanced: What strategies mitigate off-target effects in biological assays?
Answer:
- Selectivity Profiling : Screen against kinase panels (e.g., 100+ kinases) to identify off-target hits. For IRAK4 inhibitors, selectivity over IRAK1 is critical .
- Proteomic Studies : Use affinity chromatography-MS to detect non-target protein interactions .
- Mutagenesis : Validate target engagement by testing activity against kinase-dead mutants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
